Product packaging for DIISOPROPYL DIMER DILINOLEATE(Cat. No.:CAS No. 103213-20-3)

DIISOPROPYL DIMER DILINOLEATE

Cat. No.: B1140742
CAS No.: 103213-20-3
M. Wt: 645.058
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Description

Overview of Dimer Fatty Acids and their Derivatives in Contemporary Chemical Science

Dimer fatty acids, also known as dimer acids, are complex chemical compounds synthesized through the dimerization of unsaturated fatty acids, such as oleic acid and linoleic acid, which are commonly derived from natural sources like tall oil. ijacskros.commdpi.comcoherentmarketinsights.com These resulting dicarboxylic acids are characterized by their high molecular weight, predominantly aliphatic structure, and typically liquid state. wiley.com In contemporary chemical science, dimer acids are recognized as valuable bio-based building blocks for a wide array of high-performance materials. researchgate.net

Their derivatives, particularly esters, are of significant industrial importance. ontosight.aimdpi.com These compounds find extensive use in the formulation of polyamides, polyesters, polyurethanes, lubricants, adhesives, and coatings. ijacskros.comontosight.aiontosight.ai The unique properties imparted by the dimer acid structure, such as flexibility, hydrophobicity, and thermal stability, make these derivatives highly sought after for specialized applications. wiley.comontosight.ai

Chemical Nomenclature and Structural Context of DIISOPROPYL DIMER DILINOLEATE

This compound is the International Nomenclature of Cosmetic Ingredients (INCI) name for the diester formed from the reaction of dilinoleic acid and isopropyl alcohol. specialchem.comthegoodscentscompany.comewg.org The parent dilinoleic acid is produced by the catalytic dimerization of linoleic acid. cir-safety.org This process results in a complex mixture of acyclic, monocyclic, and bicyclic C36 dicarboxylic acids. cir-safety.org Consequently, this compound is not a single, discrete molecule but a mixture of ester isomers. cir-safety.org Its physical appearance is typically a clear, colorless to pale yellow, viscous liquid. specialchem.com

Interactive Table 1: Chemical Identification of this compound

IdentifierValueSource
Chemical Name This compound specialchem.comnih.gov
INCI Name This compound specialchem.com
CAS Number 103213-20-3, 308065-68-1, 94266-26-9 nih.govparchem.comchemicalbook.com
Molecular Formula C42H76O4 nih.gov
Molecular Weight 645.0 g/mol nih.gov
IUPAC Name propan-2-yl 10-[5,6-dihexyl-2-(8-oxo-8-propan-2-yloxyoctyl)cyclohex-3-en-1-yl]dec-9-enoate nih.gov

Significance of Esterification in the Derivatization of Dimer Fatty Acids

Esterification is a crucial derivatization process that modifies the physicochemical properties of dimer fatty acids, expanding their utility. The parent dimer acids are viscous liquids with two carboxylic acid functional groups, which makes them reactive and polar. wiley.commdpi.com By converting these acid groups into esters, such as the diisopropyl ester, properties like viscosity, polarity, solubility, and lubricity can be precisely tailored. ontosight.ai

The esterification of dilinoleic acid with isopropyl alcohol reduces the polarity and hydrogen-bonding capability of the molecule, resulting in a non-greasy, substantive emollient. specialchem.comthegoodscentscompany.com This modification enhances its function as a skin-conditioning agent, providing a smooth feel and forming a protective, water-repellent barrier on the skin to prevent moisture loss. specialchem.comthegoodscentscompany.com Furthermore, esterification improves properties like thermal stability and pigment dispersion, making these esters valuable in applications ranging from cosmetics and personal care to industrial lubricants. ontosight.aiontosight.ailesielle.com

Historical Development and Evolution of Research on Dimer Dilinoleate Esters

Research into the polymerization of fatty oils has been known for centuries, initially for creating viscous products for paints. ijacskros.com The scientific study and industrial production of dimer acids began in earnest in the 1940s. ijacskros.com These materials were initially developed for industrial applications such as polyamide resins, lubricants, and corrosion inhibitors. ijacskros.comgoogle.com

The evolution of research saw the focus expand from the parent dimer acids to their derivatives. The development of dimer dilinoleate esters was driven by the need for high-performance, and often bio-based, ingredients in various sectors. In the cosmetics industry, safety assessments for various dialkyl dimer dilinoleates, including this compound, were conducted by the Cosmetic Ingredient Review (CIR) Panel, with initial reports published in the early 2000s. cir-safety.orgnih.gov These assessments have been periodically updated, reflecting an ongoing interest in these compounds. cir-safety.org The development of new ester derivatives continues, with a focus on creating lanolin substitutes and materials with enhanced properties like high gloss and pigment dispersion for makeup and skincare products. nih.gov

Scope and Contemporary Trends in Academic Research on this compound

Contemporary research on dimer acids and their esters is heavily influenced by the global trend towards sustainable and environmentally friendly materials. researchgate.netfactmr.com As bio-based building blocks derived from renewable fatty acids, they are seen as green alternatives to petroleum-derived chemicals. coherentmarketinsights.comnih.gov

Current academic and industrial research focuses on several key areas:

New Applications: Expanding the use of dimer acid esters in novel applications, such as advanced biolubricants with excellent cold-flow properties and as plasticizers for polymers. wiley.commdpi.comresearchgate.net

Green Synthesis: Developing more efficient and environmentally friendly synthesis methods, including catalyst- and solvent-free esterification processes. wiley.comgoogle.com

High-Performance Materials: Synthesizing novel dimer acid-based polyamides and polyesters with highly tunable and superior mechanical properties for use in adhesives and coatings. mdpi.comresearchgate.net

Cosmetic Science: In the personal care sector, there is a trend toward developing oligomeric esters and other complex dimer dilinoleates as high-performance substitutes for silicones or lanolin, offering benefits like improved moisturization, gloss, and pigment dispersion. lesielle.comnih.gov

Analytical Methods: Improving the analytical characterization of these complex mixtures and distinguishing them from other lipid species in metabolomics research. nih.gov

The number of cosmetic uses for ingredients like this compound has shown a significant increase over the past two decades, indicating a growing demand and acceptance in the personal care market. cir-safety.org

Properties

CAS No.

103213-20-3

Molecular Formula

2C21H38O2

Molecular Weight

645.058

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Diisopropyl Dimer Dilinoleate

Precursor Synthesis: Catalytic Dimerization of Linoleic Acid

The foundational step in the synthesis of diisopropyl dimer dilinoleate is the dimerization of linoleic acid, a polyunsaturated omega-6 fatty acid. This process yields dilinoleic acid, a C36 dicarboxylic acid that serves as the key precursor. The dimerization is typically achieved through thermal or catalytic methods, with catalytic approaches being favored for their enhanced efficiency and selectivity.

The dimerization of linoleic acid is not a straightforward reaction but rather a complex process that results in a mixture of various isomers. These isomers can be broadly categorized as acyclic, monocyclic, and bicyclic compounds. cir-safety.orgcir-safety.org The formation of these different structural motifs is a consequence of the various reaction pathways that can occur under dimerization conditions.

One of the prominent mechanisms involved is the Diels-Alder reaction, a [4+2] cycloaddition. mdpi.commdpi.com In this pathway, a conjugated linoleic acid molecule, which can be formed in situ through isomerization of the non-conjugated linoleic acid, acts as the diene and reacts with another linoleic acid molecule (the dienophile) to form a substituted cyclohexene (B86901) ring, which is a monocyclic dimer. mdpi.comresearchgate.net The formation of bicyclic structures can be envisioned through further intramolecular cyclization reactions. Acyclic or linear dimers can also be formed through different reaction mechanisms, such as radical-mediated processes. mdpi.com The exact distribution of these isomers is highly dependent on the reaction conditions and the catalytic system employed. cir-safety.orgcir-safety.org

The choice of catalyst plays a pivotal role in directing the dimerization reaction towards the desired products and maximizing the yield of dilinoleic acid. A variety of catalysts have been explored for this purpose, with clay catalysts like montmorillonite (B579905) being particularly effective and widely used in industrial applications. mdpi.comscielo.brsci-hub.se

Montmorillonite clays (B1170129) possess both Brønsted and Lewis acid sites, which are crucial for their catalytic activity. scielo.br The Lewis acid sites are believed to catalyze the isomerization of non-conjugated linoleic acid to its conjugated form, a key step for subsequent Diels-Alder reactions. scielo.br The Brønsted acid sites can then protonate the conjugated diene, generating a carbocation that can participate in dimerization reactions. scielo.br Other catalytic systems, including zeolites and other Lewis acids, have also been investigated. scielo.br The specific properties of the catalyst, such as the ratio of Lewis to Brønsted acidity, can significantly influence the selectivity of the dimerization process, affecting the relative proportions of acyclic, monocyclic, and bicyclic isomers in the final product mixture. scielo.br

Catalyst TypeKey FeaturesRole in DimerizationReferences
Montmorillonite ClayContains both Brønsted and Lewis acid sites.Promotes isomerization to conjugated linoleic acid (Lewis sites) and subsequent dimerization via carbocation formation (Brønsted sites). mdpi.comscielo.brsci-hub.se
ZeolitesSolid acid catalysts with well-defined pore structures.Can be used for acid-catalyzed dimerization, but may have lower activity compared to clays. researchgate.net
Lewis Acids (e.g., SnCl4)Electron pair acceptors.Catalyze the formation of conjugated linoleic acid. researchgate.net
Brønsted Acids (e.g., resins in H+ form)Proton donors.Can facilitate dimerization through carbocation intermediates. researchgate.net

Kinetic studies of linoleic acid dimerization provide valuable insights into the reaction rates and mechanisms. Research has shown that the adsorption and subsequent reaction of linoleic acid on catalyst surfaces are key steps in the dimerization process. rsc.org The rate of dimerization is influenced by factors such as temperature, catalyst concentration, and the concentration of linoleic acid itself. sci-hub.sersc.org

Studies have indicated that the dimerization process can be complex, with the potential for secondary reactions to occur, especially at low concentrations of reactants. nih.gov For instance, under certain conditions, the formation of oxodienes and other byproducts has been observed. nih.gov The kinetics of the reaction are also intertwined with the formation of conjugated linoleic acid, which is often a rate-limiting step. scielo.br Understanding these kinetic parameters is essential for optimizing the industrial production of dilinoleic acid, ensuring high conversion rates and minimizing the formation of undesirable side products. sci-hub.sersc.org

Role of Catalytic Systems in Dimerization Selectivity and Yield

Esterification of Dimerized Linoleic Acid with Isopropyl Alcohol

The second major step in the synthesis of this compound is the esterification of the previously formed dilinoleic acid with isopropyl alcohol. specialchem.comewg.org This reaction converts the dicarboxylic acid into its corresponding diester.

The efficiency of the esterification reaction is highly dependent on the reaction conditions, including temperature, pressure, and the choice of solvent. Esterification is a reversible reaction, and to drive it towards the formation of the diester, it is often necessary to remove the water that is formed as a byproduct. google.com This can be achieved by carrying out the reaction under vacuum or by using a solvent that forms an azeotrope with water, allowing for its continuous removal. google.com

The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions and product degradation. researchgate.netfrontiersin.org The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining product quality. researchgate.netfrontiersin.org The pressure at which the reaction is conducted can also be manipulated to control the removal of water and other volatile components. google.com In some cases, the reaction can be carried out without a solvent, which is a more environmentally friendly approach. nih.gov

ParameterTypical Range/ValueEffect on ReactionReferences
TemperatureVaries, often elevated to increase reaction rate.Higher temperatures increase the rate but can cause side reactions. researchgate.netfrontiersin.org
PressureOften under vacuum.Facilitates the removal of water, driving the equilibrium towards the product. google.com
SolventCan be solvent-free or use azeotropic solvents.Aids in water removal and can influence reaction kinetics. google.comnih.gov
Acid/Alcohol Molar RatioExcess alcohol is often used.Shifts the equilibrium towards the ester product. nih.gov

Catalysts are almost always employed to accelerate the rate of esterification. Both homogeneous and heterogeneous catalysts can be used. Common homogeneous catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid. google.comcsic.es While effective, these catalysts can be difficult to separate from the final product and can cause corrosion issues. csic.es

Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15) and metal oxides, offer the advantage of being easily separable from the reaction mixture, allowing for catalyst recycling and a cleaner product. nih.govcsic.es The catalytic activity depends on the nature of the catalyst, with factors like the type and strength of the acid sites playing a significant role. frontiersin.orgnih.gov For instance, zinc salts with poorly coordinating anions have been shown to be effective catalysts for fatty acid esterification. nih.gov The choice of catalyst, along with the optimization of other reaction parameters, is crucial for achieving high reaction efficiency and obtaining this compound with the desired purity. nih.govcsic.es Enzymatic catalysis, using lipases, has also been explored as a green alternative for esterification reactions. researchgate.netnih.gov

Mechanistic Insights into the Esterification Process

The synthesis of this compound is achieved through the esterification of Dimer Dilinoleic Acid with Isopropyl Alcohol. specialchem.comlesielle.com This reaction is a specific example of a Fischer-Speier esterification, a well-established acid-catalyzed process. The core of the mechanism involves the conversion of the carboxylic acid groups of the dimer acid into esters by reaction with the alcohol.

The process is typically facilitated by a strong acid catalyst, which plays a crucial role in activating the carboxylic acid. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group : The acid catalyst donates a proton to the carbonyl oxygen of the Dimer Dilinoleic Acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A molecule of Isopropyl Alcohol, acting as a nucleophile, attacks the now-activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, creating a good leaving group (H₂O).

Elimination of Water : The intermediate eliminates a molecule of water, and the carbonyl double bond is reformed.

Deprotonation : The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the this compound monoester. The process is repeated for the second carboxylic acid group to form the final diester product.

Table 1: Key Parameters in the Esterification of Dimer Dilinoleic Acid

Parameter Description Significance in the Mechanism
Catalyst Typically a strong mineral acid (e.g., sulfuric acid) or an organosulfonic acid (e.g., p-toluenesulfonic acid). Activates the carboxylic acid for nucleophilic attack and is regenerated at the end of the reaction cycle.
Temperature Reactions are generally conducted at elevated temperatures. Increases the reaction rate but must be controlled to prevent side reactions or degradation of the fatty acid chains.
Reactant Ratio The molar ratio of Isopropyl Alcohol to Dimer Dilinoleic Acid is controlled. An excess of alcohol can be used to shift the equilibrium towards the formation of the ester product.
Water Removal Continuous removal of water via azeotropic distillation or vacuum. Prevents the reverse reaction (ester hydrolysis) and drives the reaction to completion.

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound product contains several impurities that must be removed to meet quality standards for its use in cosmetic formulations. cir-safety.org Common impurities include unreacted Dimer Dilinoleic Acid, excess Isopropyl Alcohol, water, and the acid catalyst. cir-safety.orgcir-safety.org A multi-step purification process is therefore essential.

Initial steps often involve neutralizing the acid catalyst with a base, followed by aqueous washing to remove the resulting salt and water-soluble impurities like residual alcohol. Advanced techniques are then employed to achieve the high purity required.

Vacuum Stripping/Distillation : This technique is highly effective for removing volatile impurities. By reducing the pressure, the boiling points of residual Isopropyl Alcohol and water are significantly lowered, allowing them to be selectively vaporized and removed from the much less volatile ester product.

Adsorbent Treatment : The product may be treated with adsorbents like activated carbon or bleaching clays. This step is designed to remove non-volatile impurities, including colored compounds and trace polar contaminants, improving the product's final color and odor. The final product is typically a clear, colorless to pale yellow liquid. specialchem.com

Molecular Sieves : For achieving very low water content, molecular sieves can be used. These materials have pores of a precise and uniform size and can selectively adsorb small molecules like water while excluding the larger ester molecules.

Chromatographic Separation : While less common for bulk industrial production due to cost, liquid chromatography can be employed as an advanced technique for producing very high-purity grades of the ester. This method separates compounds based on their differential partitioning between a stationary and a mobile phase, effectively isolating the diester from monoesters and other closely related impurities.

Table 2: Comparison of Purification Techniques for this compound

Technique Target Impurity Principle of Separation Relative Efficiency
Neutralization & Washing Acid Catalyst, Excess Alcohol Acid-base reaction followed by liquid-liquid extraction based on solubility. High for catalyst, Moderate for alcohol.
Vacuum Stripping Water, Isopropyl Alcohol Difference in volatility (boiling point) under reduced pressure. Very High for volatile compounds.
Adsorbent Treatment Color Bodies, Odor Compounds Physical adsorption onto a high-surface-area material. High for trace non-volatile impurities.
Chromatography Unreacted Acids, Monoesters Differential partitioning between stationary and mobile phases. Highest, capable of fine separation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cosmetic ingredients to reduce environmental impact and improve sustainability. The production of this compound is well-suited for such innovations.

A key green aspect of this compound is its origin. The precursor, Dimer Dilinoleic Acid, is produced by the dimerization of Linoleic Acid, which is sourced from renewable vegetable oils. specialchem.comlesielle.com This aligns with the green chemistry principle of using renewable feedstocks.

Further green advancements focus on the catalytic process and reaction conditions:

Enzymatic Catalysis : Lipases are enzymes that can effectively catalyze esterification reactions under very mild conditions (lower temperature and neutral pH). The use of biocatalysts eliminates the need for harsh acid catalysts, reducing corrosion and the formation of saline waste from neutralization. Enzymes also offer high selectivity, minimizing by-product formation.

Heterogeneous Catalysis : Solid acid catalysts, such as ion-exchange resins or zeolites, are being explored as replacements for traditional homogeneous mineral acids. The primary advantage is the ease of separation; the catalyst can be removed by simple filtration and can often be regenerated and reused for multiple reaction cycles. rsc.org This minimizes waste and simplifies the purification process.

Solvent-Free Synthesis : Conducting the esterification in the absence of a solvent (a "neat" reaction) can significantly improve the process's green profile by reducing solvent waste. The liquid reactants themselves can serve as the reaction medium.

Process Intensification : Techniques such as reactive distillation, where the reaction and separation of by-products (water) occur in the same unit, can lead to significant energy savings and improved reaction efficiency. Optimizing reaction parameters through Design of Experiments (DoE) can also maximize yield while minimizing energy input and waste. rsc.org

Table 3: Green Chemistry Metrics for Synthesis Methods

Method Catalyst Type Reaction Conditions Waste Generation Sustainability Aspect
Conventional Homogeneous (e.g., H₂SO₄) High Temperature High (requires neutralization, produces salt waste) Utilizes renewable feedstock.
Heterogeneous Solid Acid (e.g., Resin) Moderate to High Temp. Low (catalyst is filtered and reused) Catalyst reusability, reduced waste.
Enzymatic Biocatalyst (e.g., Lipase) Mild Temperature, Neutral pH Very Low (biodegradable catalyst, no neutralization) High selectivity, energy efficiency, biodegradable.
Solvent-Free Any (Enzymatic or Heterogeneous preferred) Varies with catalyst Minimal Eliminates solvent use and recycling costs.

Advanced Structural Characterization and Theoretical Chemical Modeling

Spectroscopic Analysis for Comprehensive Molecular Elucidation

Spectroscopic methods are fundamental in determining the complex molecular structure of Diisopropyl Dimer Dilinoleate, including its isomeric distribution and functional group characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Composition and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the isomeric complexity of this compound. Both ¹H and ¹³C NMR can provide detailed information about the different structural isomers present, which include acyclic, monocyclic, and bicyclic forms. cir-safety.orgmdpi.com

Quantitative ¹H NMR can be utilized to determine the relative percentages of these different isomers by integrating the signals corresponding to specific protons in each structure. ox.ac.uk For instance, the ratio of olefinic to aliphatic protons can help in assessing the degree of unsaturation and the prevalence of cyclic versus acyclic structures. preprints.orgsare.org The chemical shifts and coupling constants observed in the ¹H NMR spectrum also offer insights into the stereochemistry of the molecule. researchgate.net

¹³C NMR is instrumental in confirming the presence of different carbon environments, such as those in carbonyl groups of the ester, olefinic carbons within the rings and chains, and the various aliphatic carbons. sare.orgscientific.net The complexity of the spectrum often reflects the heterogeneity of the dimer acid backbone. mdpi.com

Table 1: Representative NMR Data for Dimer Acid Esters

NucleusChemical Shift Range (ppm)AssignmentReference
¹H~5.3Olefinic protons (=C-H) libretexts.org
¹H~4.9Methine proton of isopropyl group (CH-(CH₃)₂) google.com
¹H~2.2Protons alpha to carbonyl (C=O) libretexts.org
¹H~1.2Methyl protons of isopropyl group (CH-(CH₃)₂) google.com
¹H0.8-1.6Aliphatic protons in fatty acid chains libretexts.org
¹³C~173Carbonyl carbon of ester (C=O) sare.org
¹³C~125-130Olefinic carbons (C=C) scientific.net
¹³C~67Methine carbon of isopropyl group (CH-(CH₃)₂) sare.org
¹³C~22Methyl carbons of isopropyl group (CH-(CH₃)₂) sare.org
¹³C20-40Aliphatic carbons in fatty acid chains scientific.net

Note: The exact chemical shifts can vary depending on the specific isomer and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. The IR spectrum provides characteristic absorption bands corresponding to the vibrational modes of specific bonds. mvpsvktcollege.ac.in

Key vibrational bands for this compound include:

C=O Stretch: A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl group. libretexts.orgvscht.cz

C-O Stretch: The C-O stretching vibrations of the ester group appear as strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹. wpmucdn.com

C-H Stretch: Aliphatic C-H stretching vibrations from the fatty acid chains and isopropyl groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org If unsaturated, C-H stretching from the C=C bonds will appear above 3000 cm⁻¹. vscht.cz

C=C Stretch: If the dimer acid backbone contains unsaturation, a weak to medium absorption band for the C=C stretching vibration may be present around 1640-1680 cm⁻¹. libretexts.org

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ indicates the complete esterification of the carboxylic acid groups. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Ester (C=O)Stretch1735 - 1750Strong libretexts.orgvscht.cz
Aliphatic (C-H)Stretch2850 - 2960Strong libretexts.org
Ester (C-O)Stretch1000 - 1300Strong wpmucdn.com
Alkene (C=C)Stretch1640 - 1680Weak to Medium libretexts.org
Alkene (=C-H)Stretch3020 - 3100Medium libretexts.org

Mass Spectrometry (MS) for Identification of Diester Isomers and Related Species

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and identifying the various diester isomers and related species within the mixture. lcms.cz High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in confirming the elemental composition. uni-muenster.de

Due to the structural similarity of the isomers, their differentiation can be challenging. lcms.cz Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be used to fragment the molecular ions. lcms.cz The resulting fragmentation patterns can provide structural information that helps to distinguish between acyclic, monocyclic, and bicyclic isomers. mdpi.com The fragmentation of the ester groups and the hydrocarbon backbone can reveal details about the branching and ring structures of the dimer acid core. mdpi.comresearchgate.net

The molecular weight of this compound is approximately 650 Da. cir-safety.org In the mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations, depending on the ionization method used (e.g., Electrospray Ionization - ESI). uni-muenster.de

Chromatographic Techniques for Compositional Heterogeneity and Purity Profiling

Chromatographic methods are essential for separating the components of the complex mixture that constitutes this compound, allowing for an assessment of its compositional heterogeneity and purity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution and polydispersity of this compound. specialchem.comwarwick.ac.uk This technique separates molecules based on their hydrodynamic volume in solution. atascientific.com.au

GPC analysis can effectively separate the main diester components from any unreacted monomeric fatty acid esters, trimer acid esters, or other oligomeric species. mdpi.comatascientific.com.au The resulting chromatogram provides a distribution of molecular weights, and from this, the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) can be calculated. warwick.ac.uk A low PDI value indicates a narrower molecular weight distribution and a more uniform product. warwick.ac.uk

High Performance Liquid Chromatography (HPLC) and High Performance Thin Layer Chromatography (HPTLC) for Component Separation

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the separation and quantification of the various components in this compound. researchgate.net

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be employed to separate the different diester isomers based on their polarity. researchgate.net The complex mixture of acyclic, monocyclic, and bicyclic diesters will have slightly different polarities, leading to their separation. This allows for the profiling of the isomeric composition.

HPTLC offers a rapid and efficient method for separating the components. researchgate.net Different mobile phase compositions can be tested to achieve optimal separation of the diester isomers on the HPTLC plate. researchgate.net Densitometric scanning of the separated spots allows for the quantification of the individual components. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry serve as powerful tools to investigate the properties of complex molecules like this compound. These methods allow for the exploration of molecular characteristics that are difficult or impractical to measure through direct experimentation.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and mapping its electronic properties. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

For a molecule as large and flexible as this compound, which is a complex mixture of isomers, such calculations would typically focus on a representative structure. cir-safety.org The process involves defining key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles. The calculations would systematically adjust these parameters to minimize the total energy of the molecule, thereby predicting its most stable conformation.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic parameters are crucial for understanding the molecule's reactivity and stability. While general quantum chemical methods are well-established researchgate.net, specific studies applying them to detail the molecular and electronic structure of this compound are not extensively found in publicly available literature.

Below is an illustrative table of the types of data that would be generated from a quantum chemical analysis of a representative this compound isomer.

Table 1: Hypothetical Data from Quantum Chemical Calculations of a this compound Isomer This table is illustrative and represents the type of data obtained from computational analysis, not experimentally verified values for this specific compound.

ParameterDescriptionHypothetical Value
Total EnergyThe total electronic energy of the optimized molecular structure.Value in Hartrees (a.u.)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Value in Electronvolts (eV)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Value in Electronvolts (eV)
HOMO-LUMO GapThe energy difference between HOMO and LUMO, indicating chemical stability.Value in Electronvolts (eV)
Dipole MomentA measure of the net molecular polarity.Value in Debye

Estimation of Physicochemical Parameters (e.g., Octanol/Water Partition Coefficient) via Computational Methods

Computational methods are widely used to predict the physicochemical properties of molecules, which are essential for understanding their behavior in various systems, such as cosmetic formulations. One of the most critical parameters for a lipophilic substance like this compound is the octanol/water partition coefficient (LogP). LogP is a measure of a compound's hydrophobicity and is a key predictor of its solubility and potential for skin penetration. nih.gov

Various software programs and algorithms, such as ClogP, XLogP3, and ACD/logP, are employed to estimate LogP based on the molecule's structure. nih.govchemrxiv.org These programs typically use fragment-based or atom-contribution methods, where the LogP value is calculated by summing the contributions of individual atoms or functional groups within the molecule.

For this compound, computational estimates have been crucial in characterizing its highly lipophilic nature. A safety assessment report noted that the potential for skin penetration was evaluated using a computationally estimated octanol/water partition coefficient, which yielded a LogP value of 17.7. researchgate.netnih.gov Another assessment reported a LogP value of over 17. cir-safety.org The PubChem database lists a computed XLogP3-AA value of 15.6 for the compound. nih.gov These high LogP values are consistent with the known insolubility of this compound in water and its function as an emollient that remains on the skin's surface. cir-safety.orgresearchgate.net

Table 2: Computationally Estimated Octanol/Water Partition Coefficient (LogP) for this compound

Computational Method/SourceEstimated LogP ValueReference
ClogP (or similar)17.7 researchgate.net, nih.gov
ClogP software> 17 cir-safety.org
XLogP3-AA15.6 nih.gov

Molecular Dynamics Simulations of this compound Interactions in Model Systems

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a virtual "microscope" to observe molecular motion and interactions. youtube.com An MD simulation calculates the net forces on each atom and uses Newton's laws of motion to model their movements over time, generating a trajectory of the system's evolution. youtube.com

For this compound, MD simulations could be used to model its behavior in systems relevant to its applications, such as at an oil-water interface or within a lipid matrix representing the skin's surface. Such simulations could provide insights into:

Film Formation: How individual molecules orient themselves on a surface to form a cohesive, water-repellent film.

Interactions with Other Molecules: How this compound interacts with other cosmetic ingredients, such as waxes or pigments, which is relevant to its function as a pigment dispersant. hai-global.com

Conformational Flexibility: Understanding the vast number of shapes the molecule can adopt due to the rotation around its single bonds, which influences its bulk properties like viscosity and feel.

While MD simulations are a powerful technique for studying the dimerization of molecules and their interactions in complex environments nih.gov, specific MD studies focused on this compound are not readily found in the reviewed scientific literature. Research in this area would be valuable for building more sophisticated models of how this ingredient performs in final formulations.

Rheological Behavior and Interfacial Phenomena of Diisopropyl Dimer Dilinoleate

Fundamental Rheological Characterization and Modeling

The rheological properties of Diisopropyl Dimer Dilinoleate are central to its utility in formulations, influencing texture, stability, and performance.

Viscosity Modification Mechanisms and Non-Newtonian Behavior

The behavior of formulations containing this compound is often non-Newtonian, meaning their viscosity changes in response to applied shear stress. fluidflowinfo.com Specifically, many systems it is used in exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. fluidflowinfo.comscispace.com This is a desirable trait in many applications, allowing for ease of spreading during application, followed by a return to higher viscosity at rest to maintain structure. The large, branched structure of the dimer dilinoleate molecule contributes to internal friction and resistance to flow at low shear, but the molecules can align under shear, reducing viscosity.

In some complex systems, this compound is used alongside other components to create specific rheological profiles. For instance, in certain gel-based cosmetics, it is combined with copolymers to form a gel structure. google.com The interaction between the ester oil and the polymer network is crucial for achieving the desired viscosity and texture.

Yield Stress and Thixotropic Properties in Structured Systems

In structured systems like gels and heavy emulsions, the concept of yield stress becomes important. Yield stress is the minimum stress required to initiate flow. fluidflowinfo.com Formulations containing this compound can be designed to have a specific yield stress, ensuring the product remains stable in its packaging but flows easily upon application.

Furthermore, these systems can exhibit thixotropy, a time-dependent shear-thinning property. davidpublisher.com A thixotropic fluid's viscosity decreases over time under constant shear and then gradually recovers when the shear is removed. davidpublisher.comarxiv.org This is due to the breakdown and subsequent reformation of the internal structure of the formulation. The presence of this compound can influence this thixotropic behavior, affecting how a product recovers its structure after being dispensed or applied. The interplay between yield stress and thixotropy is critical for the stability and sensory experience of the final product. researchgate.net

Influence on Oil Gelation and System Stability

In stick products, for example, it contributes to the structuring and stability of the oil phase, preventing sweating or softening at elevated temperatures. specialchem.com By improving oil binding properties, it helps to maintain the integrity of the product and ensures a consistent application. specialchem.com Its compatibility with a variety of oils and waxes makes it a versatile ingredient for creating stable and aesthetically pleasing product forms. specialchem.com

Molecular Interactions at Interfaces and Within Formulations

The performance of this compound is also heavily dependent on its interactions at interfaces and with other molecules within a formulation.

Dispersion Mechanisms for Particulate Systems (e.g., Pigments, Active Molecules)

This creates a steric barrier around the particles, preventing them from agglomerating or settling out of the dispersion. google.com The result is a more uniform and stable distribution of pigments or other solid active ingredients throughout the product. lesielle.com This property is particularly valuable in color cosmetics like lipsticks and foundations, where consistent color payoff is essential. lubrizol.com

Below is a table summarizing the properties of this compound as a dispersant:

Interfacial Tension and Surface Activity Studies

While not a primary surfactant, this compound does exhibit some surface activity due to its ester functional groups. This allows it to modify the properties of interfaces, such as the oil/water interface in an emulsion or the air/liquid interface.

The following table outlines some of the key compounds mentioned in this article:

Compatibility and Interaction Mechanisms with Polymeric Matrices

This compound exhibits notable compatibility with a range of polymeric matrices, a characteristic that makes it a versatile ingredient in various formulations. Its interaction mechanisms are primarily observed through its function as a plasticizer, a dispersant, and a substantive emollient that works in synergy with film-forming polymers.

Research and commercial applications have demonstrated its compatibility with acrylate-based polymers. For instance, it shows good synergy with Acrylates/C10-30 Alkyl Acrylate Crosspolymers and other rheology modifiers like Carbomer. pk.edu.pl In these systems, this compound is often part of the organic or oil phase where the polymer is dispersed. mdpi.comnih.gov The interaction helps maintain a homogeneous dispersion of the polymer particles, which is crucial for the stability and desired texture of the final product. nih.gov

A significant interaction mechanism is its role as a reactive plasticizer. In ultraviolet (UV) or electron beam (EB) cured coatings, this compound can be formulated to contain reactive groups. knowde.com This allows it to become permanently attached to the polymer matrix during the curing process, effectively locking it in place. knowde.com This covalent integration into the polymer backbone permanently flexibilizes the resulting film. knowde.com Similarly, it has been used to plasticize thermoplastic elastomer resins, where its substantive nature contributes to the performance of the final film. epo.org

Its function as a dispersant is particularly valuable in pigmented products. It is considered an effective dispersant for pigments within a polymeric matrix, often used in color cosmetics like lipsticks and pressed powders as an alternative to castor oil or lanolin. pk.edu.plbiointerfaceresearch.comcir-safety.org

The following table summarizes the observed compatibility of this compound with various polymer types and the primary interaction mechanism.

Polymer TypeExampleInteraction MechanismOutcome
Polyacrylic Acid Polymers Carbomer, Acrylates/C10-30 Alkyl Acrylate CrosspolymerActs as a component of the oil phase, facilitating homogeneous polymer dispersion. pk.edu.plmdpi.comStabilizes emulsion, contributes to texture.
Thermoplastic Elastomers Styrenic Block CopolymersExternal plasticizer. epo.orgIncreases film flexibility, imparts substantivity. epo.org
Cationically Polymerizable Resins Epoxy, OxetaneReactive plasticizer, incorporates into the polymer backbone. knowde.comPermanently flexibilizes the cured coating. knowde.com
Polyolefins -Compatible emollient within polyolefin-based film-forming systems. google.comEnhances feel and forms an occlusive film. google.com

Role in Emulsion Rheology and Droplet Stability (e.g., W/O vs. O/W Systems)

This compound plays a significant role as a component of the oil phase in both water-in-oil (W/O) and oil-in-water (O/W) emulsions, where it influences viscosity and enhances droplet stability. Its large molecular size and lipophilic nature are key to its function. researchgate.net

Its effectiveness in dispersing solids, such as pigments and active antiperspirant salts, also contributes to the stability of suspensions and emulsions. biointerfaceresearch.comgoogle.com By keeping particles well-suspended within the non-aqueous phase, it prevents agglomeration and settling, which is a critical factor for the stability of many cosmetic and personal care formulations. google.com

In W/O emulsions, this compound contributes to the formation of a stable oil phase that encapsulates water droplets. Its solubility with common W/O emulsifiers is a key factor. For example, studies have shown its compatibility with emulsifiers like Polyglyceryl-3 Polyricinoleate. lcms.cz W/O emulsions formulated with this ingredient can create an occlusive film on the skin that mimics the skin's natural lipid barrier, aiding in moisture retention. lcms.cz

The table below shows the solubility of a common W/O emulsifier in this compound, indicating its suitability as an oil phase component.

EmollientEmulsifier Solubility (10% Cithrol DPHS)
This compound Translucent
Isostearyl IsostearateTranslucent
PPG-15 Stearyl EtherCloudy
TriethylhexanoinCloudy
(Data adapted from Cithrol DPHS product literature) lcms.cz

Lubrication Mechanisms at Material Surfaces

This compound functions as an effective lubricant on material surfaces, particularly the skin, through its properties as a substantive and film-forming emollient. google.comlcms.czcosmeticsandtoiletries.com Its primary mechanism is the formation of a semi-occlusive and viscous film on the stratum corneum, which reduces friction and imparts a characteristic slip and smooth feel. google.comnih.gov

Upon application, this ester spreads across the skin surface, creating a barrier that helps to reduce transepidermal water loss (TEWL). google.com This occlusivity is a key aspect of its moisturizing and skin-conditioning function. ewg.org The film is described as substantive, meaning it adheres well to the skin and provides a lingering emollient effect without feeling excessively oily. pk.edu.plbiointerfaceresearch.com This substantivity ensures that the lubricating and moisturizing benefits are long-lasting.

Effects of Molecular Weight Distribution on Rheological Properties

Specific research detailing the direct effects of the molecular weight distribution of this compound on its rheological properties is not extensively available in public literature. However, established principles in polymer and material science allow for a theoretical understanding of its behavior. This compound is a high-molecular-weight ester, and like other large molecules and polymers, its rheological properties, such as viscosity, are intrinsically linked to its molecular weight (MW) and molecular weight distribution (MWD). rsc.orgfilab.fr

The characterization of MW and MWD for polymers is typically performed using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). lcms.cznsf.gov This technique separates molecules based on their size in solution, providing data on the average molecular weight and the breadth of the distribution (polydispersity). nsf.gov For large molecules like esters and polymers, a broader MWD generally correlates with different flow behaviors compared to a narrow MWD, even at the same average molecular weight. filab.fr

General principles suggest:

Higher Average Molecular Weight: An increase in the average molecular weight of esters typically leads to a higher viscosity. nih.gov This is due to increased intermolecular forces and chain entanglement.

Broader Molecular Weight Distribution (Higher Polydispersity): A broader distribution, containing a mix of smaller and larger molecules, can influence rheological properties like shear thinning. The presence of smaller molecules can act as internal plasticizers, potentially lowering the viscosity at low shear rates, while the larger molecules dominate the elastic and high-viscosity behavior. nih.gov

For high-molecular-weight esters used as emollients, these properties are critical. ewg.org A higher viscosity contributes to a richer, more substantive feel, while a controlled MWD can be leveraged to achieve a desired balance of spreadability and film-forming character. nih.gov While direct studies on this compound are scarce, the analysis of other cosmetic polymers like hyaluronic acid and carrageenans confirms that both MW and MWD are critical parameters for controlling the final rheological properties of a formulation. biointerfaceresearch.comresearchgate.net

Chemical Stability and Degradation Pathways of Diisopropyl Dimer Dilinoleate

Hydrolytic Stability and Enzymatic Degradation Mechanisms

The stability of an ester bond against cleavage by water (hydrolysis) is a critical factor in determining its shelf-life and performance in aqueous formulations. Generally, the susceptibility of an ester to hydrolysis is influenced by factors such as its molecular structure, solubility in water, and the pH and temperature of the environment. ulprospector.com

The hydrolysis of esters can be catalyzed by both acids and alkalis. docbrown.info The reaction kinetics are often first-order with respect to the ester concentration when catalyzed by a fixed amount of acid. docbrown.info Under alkaline conditions, the reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. docbrown.info

For Diisopropyl Dimer Dilinoleate, its highly branched structure and low water solubility contribute to a greater hydrolytic stability compared to less branched, more water-soluble esters. ulprospector.com This inherent stability is a key property for its use in formulations. It is reported to be stable within a pH range of 3 to 7. myskinrecipes.commyskinrecipes.com While general principles of ester hydrolysis are well-established, specific kinetic data detailing the rate constants for this compound under a wide range of pH and temperature conditions are not extensively available in public literature.

Table 1: General Factors Influencing Ester Hydrolysis Kinetics

Factor Impact on Hydrolysis Rate Rationale
pH Increases in acidic or alkaline conditions Catalysis by H+ or OH- ions accelerates the reaction. docbrown.info
Temperature Increases with temperature Provides the necessary activation energy for the reaction.
Molecular Structure Decreases with branching Steric hindrance around the ester linkage protects it from nucleophilic attack. ulprospector.com

| Water Solubility | Increases with solubility | Greater availability of water molecules to react with the ester. ulprospector.com |

Should the ester linkage of this compound undergo hydrolysis, it would break down into its constituent carboxylic acid and alcohol. Safety assessments consider these breakdown products when evaluating the ingredient. nih.gov The primary hydrolysis products are Dilinoleic Acid and Isopropyl Alcohol. nih.govparchem.comewg.org

Table 2: Hydrolysis Products of this compound

Product Name Chemical Class Role in Original Molecule
Dilinoleic Acid Dimerized Fatty Acid The carboxylic acid component of the diester. nih.gov

Microbial lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other lipids. mdpi.comresearchgate.netencyclopedia.pub These enzymes are ubiquitous in nature and are produced by various microorganisms, including bacteria and fungi. nih.govnih.gov The natural function of lipases involves breaking down fats into fatty acids and glycerol. mdpi.comencyclopedia.pub

In the context of biotransformation, microbial lipases can potentially degrade this compound. Given that the compound is a diester of a fatty acid dimer, it can serve as a substrate for these enzymes. The biotransformation process would involve the enzymatic cleavage of the ester bonds, leading to the release of Dilinoleic Acid and Isopropyl Alcohol. This enzymatic degradation pathway is a key consideration for the environmental fate and biodegradability of the compound. Some cosmetic formulations may even include both lipases and esters like this compound. google.com

Identification and Characterization of Hydrolysis Products (e.g., Free Fatty Acids, Alcohols)

Oxidative Stability and Antioxidant Interactions

This compound is frequently cited for its excellent oxidative stability. lubrizol.comlubrizol.comguidechem.comulprospector.com This resistance to oxidation, the process of reacting with oxygen, is a significant advantage, preventing rancidity and degradation of the product, thereby ensuring color and thermal stability. lubrizol.comlubrizol.com

While specific studies on the interactions between this compound and antioxidants are not detailed in the available literature, general chemical principles apply. Antioxidants are typically added to formulations to protect less stable components from oxidative degradation. Given the inherent oxidative stability of this compound, it would likely not require antioxidants for its own preservation. However, in a complex formulation, it would coexist with antioxidants intended to protect other ingredients without adverse interactions. The potential for antagonistic or synergistic effects is a general consideration in any mixture of chemical substances. researchgate.net

Photochemical Degradation Mechanisms and Photostability Studies

Photochemical degradation occurs when a molecule absorbs energy from light, typically in the ultraviolet (UV) range, leading to chemical reactions that break it down. For this compound, it has been reported that the ingredient does not absorb radiation within the UVA or UVB spectrum. nih.govresearchgate.net This lack of significant UV absorption indicates a high degree of photostability. Consequently, the compound is not expected to undergo direct photochemical degradation when exposed to sunlight, a crucial characteristic for its use in leave-on skin products.

Thermal Degradation Profiles and Decomposition Products

This compound demonstrates excellent thermal stability, remaining a liquid even at low temperatures such as -10°C. lubrizol.comlubrizol.com This property is beneficial for maintaining product integrity across a range of storage and use conditions.

Table 3: Thermal Properties of this compound

Property Value
Boiling Point > 200 °C knowde.com
Flash Point 170 °C (Cleveland open cup) knowde.com

When subjected to excessive heat or combustion, this compound will decompose. The primary hazardous decomposition products generated during a fire are carbon monoxide (CO) and carbon dioxide (CO2). knowde.com Thermal degradation may also produce other hydrocarbons and their derivatives.

Table 4: Known Thermal Decomposition Products

Decomposition Product Chemical Formula Conditions
Carbon Monoxide CO Fire/Combustion knowde.com
Carbon Dioxide CO2 Fire/Combustion knowde.com

Advanced Analytical Methodologies for Diisopropyl Dimer Dilinoleate Research

Quantitative Analytical Methods for Research Purity and Composition

The determination of purity and composition of Diisopropyl Dimer Dilinoleate is fundamental for its application in research and commercial products. High-performance liquid chromatography (HPLC) is a primary technique for quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC methods, particularly with universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), are well-suited for the analysis of non-volatile compounds like this compound. lcms.cz These detectors offer the advantage of a more uniform response independent of the analyte's chemical structure, which is beneficial for quantifying the main component and its isomers. lcms.cz

A typical HPLC method would involve:

Column: A reverse-phase column, such as a C18, is commonly used. lcms.cz

Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol) and water is often employed to achieve optimal separation.

Detection: CAD or ELSD for universal detection, or UV detection if the compound or its impurities possess a chromophore. lcms.cz

The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC):

For the analysis of more volatile starting materials or byproducts, such as residual isopropyl alcohol, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the method of choice. The sample is typically dissolved in a suitable solvent and injected into the GC system. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Titration Methods:

Classical chemical methods also find application in assessing the quality of this compound.

Acid Value: This is determined by titration with a standardized solution of potassium hydroxide (B78521) (KOH) and indicates the amount of free acids, such as residual dilinoleic acid. myskinrecipes.com

Saponification Value: This value is obtained by refluxing the sample with a known excess of alcoholic KOH and back-titrating the unreacted KOH. myskinrecipes.com It is indicative of the average molecular weight of the ester. myskinrecipes.com

Iodine Value: This titration measures the degree of unsaturation in the molecule. myskinrecipes.com

Table 1: Typical Purity and Compositional Analysis Methods

Analytical TechniqueParameter MeasuredTypical Application
HPLC-CAD/ELSDPurity, Isomeric CompositionPrimary quantitative analysis of this compound
GC-FIDResidual SolventsQuantification of volatile impurities like isopropyl alcohol
TitrationAcid ValueMeasurement of free dilinoleic acid
TitrationSaponification ValueEstimation of average molecular weight
TitrationIodine ValueDetermination of the degree of unsaturation

Techniques for Detecting and Characterizing Trace Impurities and Degradation Byproducts

The identification of trace impurities and degradation products is critical for understanding the stability and potential reactivity of this compound. Expected impurities can include unreacted starting materials like dilinoleic acid and isopropyl alcohol. researchgate.netcir-safety.org

Thermogravimetric Analysis (TGA):

TGA is a useful technique for detecting residual solvents and assessing thermal stability. drug-dev.com It measures the change in mass of a sample as a function of temperature. When coupled with other techniques in what is known as Evolved Gas Analysis (EGA), it becomes a powerful tool for impurity identification. drug-dev.com

TGA-FTIR (Fourier Transform Infrared Spectroscopy): As the sample is heated in the TGA, any evolved gases are passed into an FTIR spectrometer. drug-dev.com This allows for the identification of the functional groups of the off-gassed components, aiding in their characterization. drug-dev.com

TGA-MS (Mass Spectrometry): For greater sensitivity and resolution, the evolved gases can be directed into a mass spectrometer. drug-dev.com This provides information about the molecular weight of the impurities. drug-dev.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile impurities. drug-dev.com The gas chromatograph separates the individual components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that can be used for identification. nih.gov This is particularly useful for identifying trace amounts of residual solvents or low molecular weight byproducts. drug-dev.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For non-volatile impurities and degradation products, LC-MS is the preferred method. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. cir-safety.org

Table 2: Methods for Trace Impurity and Degradation Product Analysis

TechniqueType of Impurity/Byproduct DetectedKey Advantages
TGA-FTIRVolatile and semi-volatile compoundsProvides functional group information of evolved gases drug-dev.com
TGA-MSVolatile and semi-volatile compoundsHigh sensitivity and molecular weight information drug-dev.com
GC-MSVolatile and semi-volatile organic compoundsExcellent separation and structural identification drug-dev.comnih.gov
LC-MSNon-volatile and thermally labile compoundsSuitable for a wide range of molecular weights; high sensitivity cir-safety.org

Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis

The synthesis of this compound results in a complex mixture of isomers and oligomers. The coupling of chromatographic separation with spectroscopic detection is essential for a detailed characterization of such mixtures.

Size Exclusion Chromatography (SEC):

Also known as Gel Permeation Chromatography (GPC), SEC is a technique used to separate molecules based on their size in solution. google.com It is particularly useful for analyzing the polymer distribution in materials like this compound, which is derived from the dimerization of linoleic acid. google.com By using appropriate columns, SEC can separate and provide information on the distribution of different oligomeric species. google.com

Coupling SEC with Spectroscopic Detectors:

To gain more comprehensive information, the eluent from the SEC can be directed to various spectroscopic detectors:

SEC-MALS (Multi-Angle Light Scattering): This provides the absolute molar mass and size of the eluting molecules, which is invaluable for characterizing the different oligomers present in this compound.

SEC-NMR (Nuclear Magnetic Resonance): This powerful combination allows for the acquisition of NMR spectra for the separated components, providing detailed structural information.

Two-Dimensional Liquid Chromatography (2D-LC):

For highly complex mixtures, 2D-LC offers significantly enhanced separation power. In this technique, a fraction from the first chromatographic separation is subjected to a second, different chromatographic separation. This can be particularly useful in separating the various structural isomers of this compound.

Development of High-Throughput Screening Methods for Material Interactions

High-throughput screening (HTS) methodologies are instrumental in rapidly assessing the interactions of this compound with other materials, which is crucial in formulation development. moleculardevices.com These methods allow for the systematic evaluation of numerous samples simultaneously. moleculardevices.com

Microplate-Based Assays:

Microplate readers are central to HTS, enabling the measurement of various properties in a multi-well format. moleculardevices.com Assays can be designed to evaluate:

Solubility and Compatibility: By combining this compound with various solvents, oils, and other formulation components in a microplate, its solubility and compatibility can be rapidly assessed by measuring turbidity or using automated imaging.

Interaction with Surfaces: Techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) can be adapted to a high-throughput format to study the adsorption and film-forming properties of this compound on different surfaces.

Fluorescence-Based Assays:

Fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are sensitive techniques that can be used to study binding interactions in solution. moleculardevices.com These methods could be employed to investigate the interaction of this compound with proteins or other biological macromolecules in a high-throughput manner. moleculardevices.comnih.gov

Table 3: High-Throughput Screening Applications

HTS MethodApplication in this compound ResearchMeasured Parameter
Microplate-based TurbiditySolubility and compatibility screeningLight scattering
Automated MicroscopyPhase behavior in formulationsImage analysis
Fluorescence Polarization (FP)Binding interactions with other moleculesChange in polarization of emitted light moleculardevices.com

Environmental Transformation and Bioremediation Potential

Biodegradation Pathways and Metabolites in Environmental Systems

Expected Primary Metabolites:

Dilinoleic Acid: A 36-carbon dicarboxylic acid formed from the dimerization of linoleic acid. ewg.org Studies on copolyesters containing dilinoleic acid (DLA) have shown that these materials are susceptible to surface biodegradation by microorganisms in soil, indicating that the DLA portion can be metabolized. nih.govmdpi.comresearchgate.net The process involves both oxidation and hydrolysis of the polymer chains. mdpi.com While dilinoleic acid itself is a large molecule, it is considered easily biodegradable according to some sources. incibeauty.com

Isopropyl Alcohol: A simple, small alcohol that is readily biodegradable by a wide variety of microorganisms in the environment.

Interaction with Environmental Microbial Communities

The degradation of esters in the environment is primarily a biological process mediated by diverse microbial communities. mdpi.com While no studies have identified specific microbial strains that degrade Diisopropyl Dimer Dilinoleate, it is known that the ability to degrade esters is widespread among bacteria and fungi. asm.org

Microbial communities in environments such as wastewater treatment plants and soil are rich in organisms that produce the necessary enzymes for breaking down fats, oils, and esters. mst.dkiwaponline.com For instance, bacteria from the genus Gordonia have been shown to degrade various phthalate (B1215562) esters. nih.gov Fungi are also known to be effective degraders of high-molecular-weight esters due to their ability to produce extracellular enzymes. asm.org

The biodegradation of polymers containing dilinoleic acid has been observed in soil environments, confirming that soil microflora can attack this type of molecule. nih.govmdpi.com The process is described as surface erosion, where microbes colonize the surface of the material and secrete enzymes that break it down. mdpi.comresearchgate.net It is plausible that similar microbial communities would be responsible for the transformation of this compound. The degradation of complex esters often requires a consortium of microorganisms, where different species carry out different steps of the degradation pathway.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes Utilizing Sustainable Feedstocks

The synthesis of DIISOPROPYL DIMER DILINOLEATE is intrinsically linked to the production of its precursor, dimer acid (also known as C36 dimer acid). lesielle.com Dimer acid is produced through the dimerization of unsaturated fatty acids, such as oleic and linoleic acids, which are abundantly available from renewable vegetable oil sources like soybean, sunflower, and tall oil. lesielle.comsnsinsider.commdpi.com This bio-based origin is a significant driver for its adoption in a market increasingly focused on sustainability. snsinsider.com

Current industrial production of dimer acid typically involves heating unsaturated fatty acids in the presence of catalysts like montmorillonite (B579905) clay. mdpi.com This process yields a mixture of cyclic and acyclic dimer acids, along with some trimer acids and unreacted monomers. lesielle.com Future research is focused on optimizing these catalytic processes to enhance selectivity towards specific dimer structures, which in turn influences the properties of the final this compound.

A promising area of research is the use of enzymatic catalysis for the esterification of dimer acid to produce this compound. Lipase-catalyzed reactions, for instance, offer a greener alternative to traditional chemical catalysis, often proceeding under milder conditions with high specificity and reduced by-product formation. snsinsider.com The development of catalyst- and solvent-free esterification methods is another key research direction, aiming to further improve the sustainability profile of the synthesis process. ijacskros.com

Table 1: Comparison of Dimerization and Esterification Methods

MethodCatalyst/ConditionsAdvantagesResearch Focus
Dimerization Montmorillonite Clay, High TemperatureEstablished industrial processImproving selectivity for specific dimer structures
Esterification (Chemical) Acid catalystsEfficient conversionDevelopment of reusable and more environmentally benign catalysts
Esterification (Enzymatic) LipasesMild reaction conditions, high selectivity, green processEnzyme immobilization, improving reaction kinetics
Esterification (Catalyst-Free) High temperature, vacuumEliminates catalyst-related impurities and separation stepsOptimizing yield and reaction time

Exploration of this compound in Advanced Materials Design

Research into dimer acid esters, in general, has shown their potential as bio-based plasticizers for polymers like PVC and in the formulation of synthetic lubricants and corrosion inhibitors. mdpi.compreprints.orgpreprints.org These applications leverage the long, branched aliphatic structure of the dimer acid moiety, which can impart flexibility and hydrophobicity to materials. The diisopropyl ester, in particular, with its branched alkyl groups, could offer unique solubility and viscosity characteristics.

Future investigations could focus on the use of this compound as a functional additive in coatings, adhesives, and specialty fluids. Its film-forming properties could be exploited to create protective or functional surface layers. For example, its incorporation into coatings could enhance properties like water repellency, gloss, and flexibility. thegoodscentscompany.com

Integration with Polymer Science for Functional Material Development

The integration of this compound into polymer science presents a significant opportunity for creating novel functional materials. Dimer acids and their derivatives are already used in the synthesis of polyamides and polyesters, imparting flexibility and a high degree of bio-based content. mdpi.commdpi.com

As a plasticizer, this compound could be blended with various polymers to modify their mechanical properties. Studies on similar bio-based hyperbranched esters have demonstrated their effectiveness in plasticizing PVC, leading to a lower glass transition temperature and increased elongation at break. wiley.com The performance of this compound as a bio-based plasticizer in various polymer matrices is a key area for future research.

Furthermore, the reactive ester groups of this compound could potentially be utilized in polymerization reactions. For instance, it could be transesterified with diols to create novel polyester (B1180765) structures with unique thermal and mechanical properties. The bulky, non-polar dimer acid core would likely influence the morphology and performance of the resulting polymers, potentially leading to materials with enhanced toughness, flexibility, or specific surface properties.

Table 2: Potential Polymer Systems for Integration with this compound

Polymer SystemPotential Role of this compoundExpected Outcome
Polyvinyl Chloride (PVC) Bio-based plasticizerIncreased flexibility, lower processing temperature
Polyamides Co-monomer (via dimer acid precursor)Enhanced flexibility, hydrophobicity, bio-content
Polyesters Co-monomer (via transesterification)Modified thermal and mechanical properties, unique morphologies
Elastomers Functional additive/plasticizerImproved processability, modified surface properties

Advanced Computational Modeling for Predictive Behavior and Design

Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), offer powerful tools to predict the behavior of this compound and guide the design of new materials. While specific computational studies on this exact molecule are not widely published, research on similar long-chain esters and bio-based molecules provides a framework for future investigations. acs.orgresearchgate.net

MD simulations could be employed to understand the conformational flexibility of the this compound molecule and its interactions within a polymer matrix or at an interface. This could provide insights into its effectiveness as a plasticizer, its diffusion characteristics, and its influence on the mechanical properties of the bulk material. For instance, simulations could model the "V-shape" or "hairpin-like" configurations that long-chain esters can adopt at interfaces, which is crucial for understanding their film-forming and lubricating properties. conicet.gov.ar

DFT calculations could be used to investigate the electronic structure and reactivity of the ester groups, providing a basis for understanding and predicting its behavior in chemical reactions such as transesterification. researchgate.net These computational approaches can accelerate the development of new applications by allowing for virtual screening of different polymer blends and reaction conditions before extensive experimental work is undertaken.

Interdisciplinary Research Opportunities in Soft Matter and Interfacial Chemistry

The properties of this compound make it a compelling candidate for research in soft matter and interfacial chemistry. Its amphiphilic nature, though weak, and its tendency to form films at interfaces are central to its function as an emollient in cosmetics. specialchem.com These same properties can be harnessed in other soft matter systems.

Future research could explore the use of this compound in the formulation of emulsions, foams, and microemulsions for various applications, including drug delivery, food technology, and advanced lubricants. Its ability to modify interfacial tension and form stable films could be beneficial in these systems. The study of its behavior in Langmuir films and at liquid-solid interfaces could provide fundamental insights into its molecular orientation and packing, which are critical for designing functional interfaces. beilstein-journals.orgroyalsocietypublishing.org

The intersection of this compound research with bioelectronics is another emerging frontier. Bio-based materials are being investigated for their potential in creating flexible and biocompatible electronic devices. researchgate.net The insulating and hydrophobic properties of this compound could make it a candidate for use as a dielectric fluid or encapsulant in such applications.

Q & A

Q. How can conflicting results about DDD’s oxidative stability be reconciled in formulation studies?

  • Methodological Answer: Variability in accelerated oxidation tests (e.g., Rancimat vs. Oven methods) necessitates harmonized protocols. Use ESR spectroscopy to quantify free radical formation and correlate with antioxidant co-formulants (e.g., tocopherols) .

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